N-(3-chloro-4-methoxyphenyl)-2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a pyrimidinone core substituted with a 2,4-dimethylbenzenesulfonyl group and linked via a thioether bridge to an N-(3-chloro-4-methoxyphenyl)acetamide moiety. Its structural complexity arises from the combination of electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. The dihydropyrimidinone scaffold is notable for its prevalence in medicinal chemistry due to its role in enzyme inhibition, particularly in kinase and protease targets . The sulfonyl and thioether groups enhance metabolic stability and binding affinity, as observed in structurally related compounds .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-12-4-7-17(13(2)8-12)32(28,29)18-10-23-21(25-20(18)27)31-11-19(26)24-14-5-6-16(30-3)15(22)9-14/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPNNLHUCWDHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural homology with several classes of sulfanyl acetamides and pyrimidinones. Key analogs and their comparative features are summarized below:
Physicochemical and Pharmacokinetic Properties
- Solubility: The 2,4-dimethylbenzenesulfonyl group in the target compound improves aqueous solubility compared to non-sulfonylated analogs (e.g., chromeno-pyrimidinyl derivatives) . However, solubility remains lower than that of oxadiazole-containing analogs due to increased molecular rigidity .
- Metabolic Stability: The sulfonyl group reduces oxidative metabolism in hepatic microsomes, as seen in similar compounds like N-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, which exhibits a t₁/₂ > 6 hours in vitro .
- Binding Affinity: The dihydropyrimidinone core confers stronger hydrogen-bonding interactions with target enzymes (e.g., kinases) compared to indole or oxadiazole cores, as demonstrated in crystallographic studies .
Key Research Findings
Crystallographic Data: The dihydropyrimidinone core adopts a planar conformation, facilitating π-π stacking interactions in enzyme active sites. This feature is absent in non-aromatic analogs like indole derivatives .
NMR Analysis : The chemical shifts of protons near the sulfonyl group (δ = 7.8–8.2 ppm) differ significantly from those in oxadiazole analogs (δ = 7.2–7.5 ppm), reflecting distinct electronic environments .
Lumping Strategy: Computational models classify the compound with other sulfonylated dihydropyrimidinones due to shared reactivity and degradation pathways, simplifying pharmacokinetic predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
